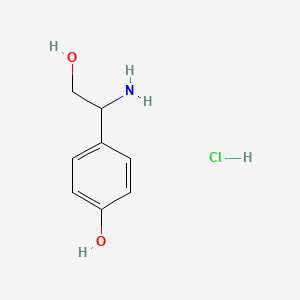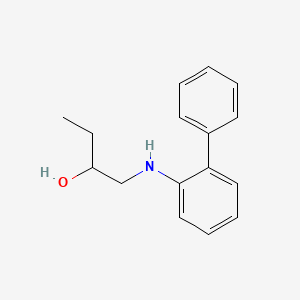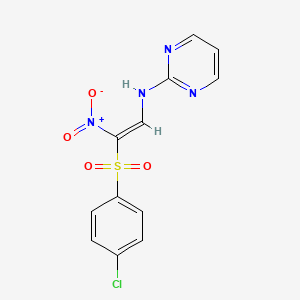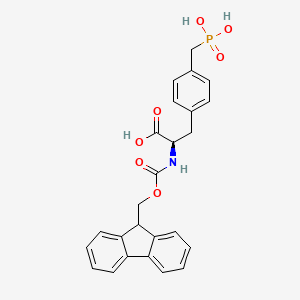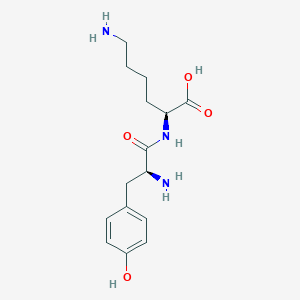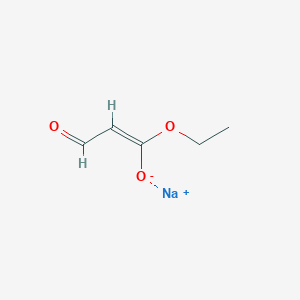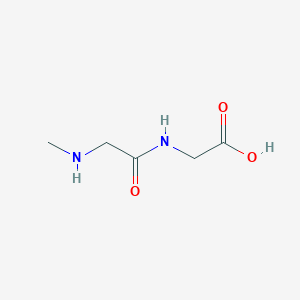
Sar-Gly-OH
Vue d'ensemble
Description
“Sar-Gly-OH” is a synthetic compound with the chemical formula C₅H₁₀N₂O₃ and a molecular weight of 146.14 . It is typically stored at temperatures below -15°C .
Molecular Structure Analysis
The structure-activity relationship (SAR) is the relationship between the chemical structure of a molecule and its biological activity . The analysis of SAR enables the determination of the chemical group responsible for evoking a target biological effect in the organism .
Chemical Reactions Analysis
The analysis of structure-activity relationships (SAR) is a central task in medicinal chemistry . The association between chemical structures of biologically active molecules and multiple property and assay data provides the basis for selection, optimization, and evaluation of potential drug candidate molecules .
Physical And Chemical Properties Analysis
“this compound” is a solid compound . It is soluble in water at a concentration of 40 mg/mL (ultrasonic) . It is typically stored at 4°C and should be protected from light .
Applications De Recherche Scientifique
Fragmentation Pathways Analysis
- The fragmentation pathways of protonated peptides, including those similar to Sar-Gly-OH, have been extensively investigated through both computational and experimental techniques. This research aids in understanding the factors that influence different fragmentation channels in protonated tripeptides (Paizs, Suhai, & Harrison, 2003).
Stability and Electrochemical Properties
- Studies on the stability constants and electrochemical reversibility of complexes with amino acids like glycine and sarcosine (components of this compound) provide insights into the interaction dynamics of these compounds. This is crucial for understanding the behavior of such peptides in various conditions (Cukrowski et al., 2007).
Structure-Activity Correlation
- Research on analogs of compounds similar to this compound, focusing on their structure-activity correlation, contributes to the understanding of their biological activities and potential therapeutic applications (Abiko et al., 1978).
Hydrogen-Bonding Interactions
- Investigations into the hydrogen-bonding interactions of glycine derivatives with other compounds offer valuable insights into the molecular interactions and properties of peptides, including those resembling this compound (Anioła et al., 2014).
Metabolic and Biological Impact Studies
- Studies on short chain fatty acid (SCFA)-hexosamine analogues, similar to this compound, have been conducted to understand their metabolic and biological impacts. These studies are crucial for developing potential therapeutic agents (Aich et al., 2008).
Intestinal Transport Models
- Research on Gly-Sar, a component of this compound, as a model for intestinal transport, provides insights into the absorption and transportation of peptides in the intestinal system. This research is significant for drug delivery and absorption studies (Hong et al., 2016).
Radiotracer Development
- The development of radiotracers like [11C]Glycylsarcosine for in vivo evaluation of transporter function in kidneys highlights the potential medical imaging applications of compounds related to this compound (Nabulsi, Smith, & Kilbourn, 2005).
Safety and Hazards
When handling “Sar-Gly-OH”, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended . It is also important to ensure adequate ventilation and remove all sources of ignition .
Orientations Futures
The peptide transporter PEPT-1 (SLC15A1) plays a major role in nutritional supply with amino acids by mediating the intestinal influx of dipeptides and tripeptides generated during food digestion . Its role in the uptake of small bioactive peptides and various therapeutics makes it an important target for the investigation of the systemic absorption of small peptide-like active compounds and prodrug strategies of poorly absorbed therapeutics . The dipeptide glycyl-sarcosine (Gly-Sar), which comprises an N-methylated peptide bond that increases stability against enzymatic degradation, is widely utilized for studying PEPT-1-mediated transport .
Mécanisme D'action
Target of Action
The primary target of Sar-Gly-OH is the Peptide Transporter 1 (PEPT1) . PEPT1 is a protein that plays a significant role in the absorption of dipeptides and tripeptides in the intestines . It is also involved in the uptake of small bioactive peptides and various therapeutics .
Mode of Action
This compound interacts with PEPT1 by binding to it and being transported across the intestinal barrier . This interaction is facilitated by the compound’s structure, which includes an N-methylated peptide bond that increases its stability against enzymatic degradation .
Biochemical Pathways
The interaction of this compound with PEPT1 affects the absorption of peptides in the intestines . This process is part of the broader biochemical pathway of protein digestion and absorption, where proteins are broken down into amino acids and small peptides, which are then absorbed into the bloodstream .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). As a dipeptide, this compound is absorbed into the bloodstream through the intestines via PEPT1
Result of Action
The result of this compound’s action is the successful transport of the compound across the intestinal barrier via PEPT1 . This process contributes to the overall absorption of peptides, which is vital for nutritional supply and the systemic absorption of small peptide-like active compounds .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the pH level can affect the transport and uptake of this compound, with an optimal pH range of 6.0-6.5 . Temperature also plays a role, with higher uptake and transport observed at 37°C compared to 4°C . Additionally, the presence of other dipeptides can affect the absorption of this compound .
Propriétés
IUPAC Name |
2-[[2-(methylamino)acetyl]amino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O3/c1-6-2-4(8)7-3-5(9)10/h6H,2-3H2,1H3,(H,7,8)(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBSXVUHHZXULRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(=O)NCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



